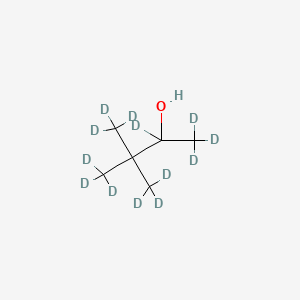
3,3-Dimethyl-2-butanol-d13
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-2-butanol-d13, also known as pinacolyl alcohol-d13, is a stable isotope-labeled organic compound with the molecular formula C6D13O. It is a structural isomer of hexanol and is characterized by the presence of a hydroxyl group (-OH) attached to a branched carbon chain. This compound is often used in scientific research due to its isotopic labeling, which allows for the tracing of metabolic pathways and the study of chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,3-Dimethyl-2-butanol-d13 can be synthesized through various organic synthesis methods. One common approach involves the reduction of 3,3-dimethyl-2-butanone-d13 using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is typically carried out in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reduction reactions. The choice of reducing agent and solvent may vary based on cost, availability, and desired purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to optimize the production process and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Dimethyl-2-butanol-d13 can undergo various chemical reactions, including oxidation, reduction, substitution, and elimination reactions.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as chromic acid (H2CrO4) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: As mentioned earlier, reduction can be performed using LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a strong base.
Elimination: Elimination reactions can be induced using strong bases such as potassium tert-butoxide (KOtBu) to form alkenes.
Major Products Formed:
Oxidation: The primary product of oxidation is 3,3-dimethyl-2-butanone-d13.
Reduction: The reduction of the corresponding ketone yields this compound.
Substitution: Substitution reactions can produce various alkyl halides.
Elimination: Elimination reactions typically result in the formation of alkenes.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-2-butanol-d13 is widely used in scientific research due to its isotopic labeling. It serves as a valuable tool in the study of metabolic pathways, environmental pollutant detection, and clinical diagnostics. The stable isotope labeling allows researchers to trace the compound's movement through biological systems and chemical reactions, providing insights into various biochemical processes.
Wirkmechanismus
The mechanism by which 3,3-Dimethyl-2-butanol-d13 exerts its effects depends on the specific application. In metabolic studies, the compound is metabolized by enzymes, and its isotopic label helps track the metabolic pathways. The molecular targets and pathways involved can vary based on the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
3,3-Dimethyl-2-butanol-d13 is similar to other isomers of hexanol, such as 1-hexanol, 2-hexanol, and 3-hexanol. its unique isotopic labeling sets it apart, making it particularly useful for tracing studies. The presence of the deuterium atoms in place of hydrogen atoms allows for more precise tracking of the compound's behavior in various reactions and biological systems.
Eigenschaften
Molekularformel |
C6H14O |
|---|---|
Molekulargewicht |
115.25 g/mol |
IUPAC-Name |
1,1,1,2,4,4,4-heptadeuterio-3,3-bis(trideuteriomethyl)butan-2-ol |
InChI |
InChI=1S/C6H14O/c1-5(7)6(2,3)4/h5,7H,1-4H3/i1D3,2D3,3D3,4D3,5D |
InChI-Schlüssel |
DFOXKPDFWGNLJU-GLTDRPPPSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O |
Kanonische SMILES |
CC(C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


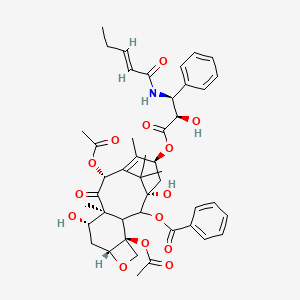
![6-prop-2-ynyl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B15354906.png)
![2-(Hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol](/img/structure/B15354914.png)
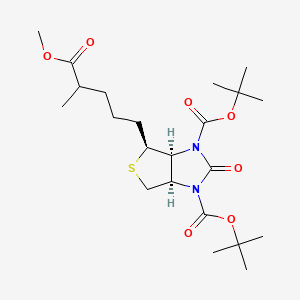
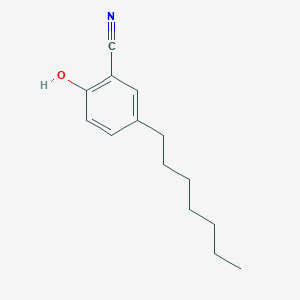
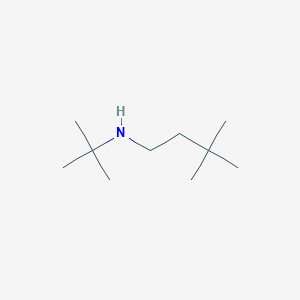

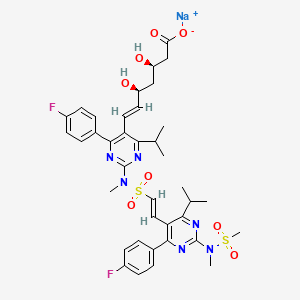
![5,7-dihydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxyphenyl)-4H-naphthalen-1-one](/img/structure/B15354947.png)
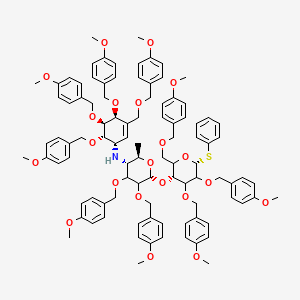
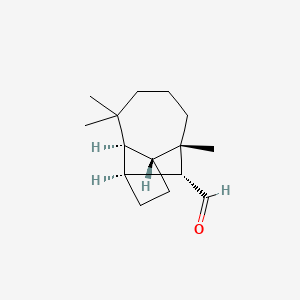
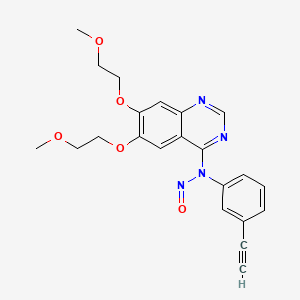
![N-[(3S,4R)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B15354967.png)
![8-cyclopentyl-5-methyl-2,6-bis((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B15354973.png)
